molecular formula C18H20N2O4 B5581611 3-methoxy-1-{2-[2-(3-methoxyphenyl)azetidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one

3-methoxy-1-{2-[2-(3-methoxyphenyl)azetidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one

Cat. No.: B5581611
M. Wt: 328.4 g/mol
InChI Key: DDHLRDYKAZSITQ-UHFFFAOYSA-N
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Description

Azetidin-2-ones are a class of compounds that have been characterized and studied for their potential applications . They are known to be antimitotic compounds based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core .


Synthesis Analysis

The synthesis of related compounds involves several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV-vis spectral methods .


Molecular Structure Analysis

The lactam and 3,4,5-trimethoxyphenyl rings in these compounds are approximately co-planar and the orientation of the lactam and the 4-methoxyphenyl substituent is approximately orthogonal . The structures display intramolecular C—H O bonding between the 3,4,5-trimethoxyphenyl ring and the lactam ketone .


Chemical Reactions Analysis

The chemistry of chalcones, which are structurally diverse group of flavonoids, has attracted the attention of organic chemists due to their open-chain model and the characteristic of skeletal alteration to produce a new class of organic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using several techniques such as FT-IR, FT-Raman, NMR, and UV-vis spectral methods .

Mechanism of Action

Azetidin-2-ones are known to have antiproliferative activity and have been investigated for their effectiveness in breast-cancer cell lines as tubulin-targeting antimitotic agents and selective estrogen-receptor modulators (SERMs) .

Future Directions

The future directions in the study of these compounds could involve further investigation into their antiproliferative activity and potential applications in the treatment of diseases such as cancer .

Properties

IUPAC Name

3-methoxy-1-[2-[2-(3-methoxyphenyl)azetidin-1-yl]-2-oxoethyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-23-14-6-3-5-13(11-14)15-8-10-20(15)17(21)12-19-9-4-7-16(24-2)18(19)22/h3-7,9,11,15H,8,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHLRDYKAZSITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCN2C(=O)CN3C=CC=C(C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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